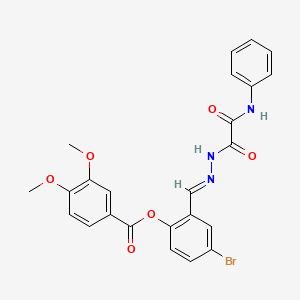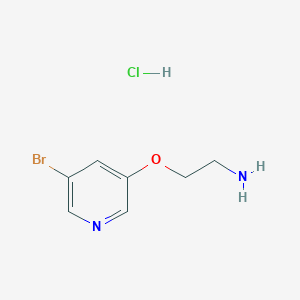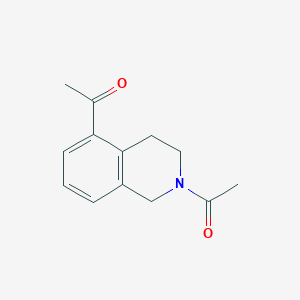
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an anilino group, a carbohydrazonoyl group, and a 3,4-dimethoxybenzoate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 3,4-dimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Anilino Group: Aniline is reacted with an appropriate acylating agent to form the anilino group.
Introduction of the Carbohydrazonoyl Group: The anilino derivative is then reacted with a suitable hydrazine derivative to introduce the carbohydrazonoyl group.
Coupling with 4-Bromophenyl 3,4-Dimethoxybenzoate: The final step involves the coupling of the intermediate with 4-bromophenyl 3,4-dimethoxybenzoate under appropriate conditions, such as the presence of a coupling reagent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 3,4-dimethoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 3,4-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 3,4-dimethoxybenzoate is unique due to the presence of the 4-bromophenyl group and the 3,4-dimethoxybenzoate moiety, which impart specific chemical properties and reactivity. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research.
Properties
CAS No. |
769148-47-2 |
|---|---|
Molecular Formula |
C24H20BrN3O6 |
Molecular Weight |
526.3 g/mol |
IUPAC Name |
[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C24H20BrN3O6/c1-32-20-10-8-15(13-21(20)33-2)24(31)34-19-11-9-17(25)12-16(19)14-26-28-23(30)22(29)27-18-6-4-3-5-7-18/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+ |
InChI Key |
HJPOYELRDMJOHX-VULFUBBASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B11926364.png)


![tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate](/img/structure/B11926392.png)



![(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride](/img/structure/B11926425.png)
![2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B11926426.png)

![(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B11926438.png)



